molecular formula C28H42O2 B190444 beta-Tocotrienol CAS No. 490-23-3

beta-Tocotrienol

Cat. No. B190444
CAS RN: 490-23-3
M. Wt: 410.6 g/mol
InChI Key: FGYKUFVNYVMTAM-WAZJVIJMSA-N
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Description

Beta-Tocotrienol (β-Tocotrienol) is a member of the vitamin E family . It is a naturally occurring form of vitamin E commonly found in cereals such as whole wheat flour . It is one of the four types of tocotrienols, which also include alpha (α), gamma (γ), and delta (δ) tocotrienols . Unlike tocopherols, tocotrienols are unsaturated and possess an isoprenoid side chain .


Synthesis Analysis

Tocotrienols are naturally occurring compounds found in a number of vegetable oils, wheat germ, barley, and certain types of nuts and grains . They are extracted using various methods such as soxhlet and solid–liquid extractions, saponification method, and chromatography (thin layer, column chromatography, gas chromatography, supercritical fluid, high performance), capillary electrochromatography and mass spectrometry .


Molecular Structure Analysis

The molecular formula of β-Tocotrienol is C28H42O2 . It has a molar mass of 410.642 g/mol . The structure of β-Tocotrienol consists of a chromanol ring and a 16-carbon phytyl side chain . Tocotrienols have unsaturated isoprenoid side chains with three carbon-carbon double bonds versus saturated side chains for tocopherols .


Chemical Reactions Analysis

Tocotrienols, including β-Tocotrienol, are known for their antioxidant properties . They have the ability to donate a hydrogen atom from the hydroxyl group on the chromanol ring, to free radical and reactive oxygen species . This makes them crucial for preserving cell integrity, particularly in tissues that are susceptible to oxidative stress .


Physical And Chemical Properties Analysis

β-Tocotrienol has a density of 1.0±0.1 g/cm3, a boiling point of 528.8±49.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 130.1±0.3 cm3 . The polarity of tocols is mainly influenced by the number of methyl groups in the chromanol ring, and to a lesser extent by steric effects of the methyl groups and slightly increased polarity of the unsaturated side chains of tocotrienols compared to those of tocopherols .

Scientific Research Applications

  • Potential Therapeutic Applications : Tocotrienols, including beta-Tocotrienol, have shown potential in health improvement and therapeutic purposes, though more detailed investigations are needed for their use in disease treatment or prevention. Many studies have used cell lines and animal models, with human effects requiring further establishment (Wong & Radhakrishnan, 2012).

  • Cholesterol-Lowering Effects : Tocotrienols, particularly a tocotrienol-rich fraction (TRF25) from rice bran, have been effective in lowering serum cholesterol levels in hypercholesterolemic humans (Qureshi et al., 2002).

  • Anti-Cancer Potential : Beta-Tocotrienol exhibits more potent anti-proliferative effects than gamma-Tocotrienol on breast cancer cells, promoting apoptosis through a P53-independent PI3-Kinase dependent pathway (Idriss et al., 2020).

  • Presence in Cereals : Certain cereals like oat, rye, and barley are good sources of tocotrienols including beta-Tocotrienol (Panfili et al., 2003).

  • Induction of Apoptosis in Cancer Cells : Beta-Tocotrienol induces apoptosis in human lung and brain cancer cell lines, acting through both death-receptor mediated and mitochondria-dependent apoptotic pathways (Lim et al., 2014).

  • Neuroprotective Properties : Tocotrienols, including beta-Tocotrienol, have neuroprotective properties, distinguishing them from tocopherols (Sen et al., 2006).

  • Pharmacological Potential : Tocotrienols have varied biological activities such as neuroprotective, anti-cancer, anti-inflammatory, and cholesterol-lowering properties, with beta-Tocotrienol being one of the effective isomers (Ahsan et al., 2014).

  • Suppression of Tumor Growth : Beta-Tocotrienol has been found to suppress the growth of tumors such as murine B16 melanomas (He et al., 1997).

Future Directions

Research on tocotrienols, including β-Tocotrienol, is promising but more research is needed to fully understand the potential health benefits of this form of vitamin E . Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Vitamin E continues to be a crucial component in improving animal health, and ongoing research aims to uncover its benefits and mechanisms of action further .

properties

IUPAC Name

(2R)-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYKUFVNYVMTAM-WAZJVIJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1O[C@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883401
Record name beta-Tocotrienol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Tocotrienol

CAS RN

490-23-3
Record name β-Tocotrienol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epsilon-Tocopherol
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Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-Tocotrienol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyl-trideca-3,7,11-trienyl)-2H-1-benzopyran-6-ol
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Record name .EPSILON.-TOCOPHEROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
283
Citations
RSY Wong, AK Radhakrishnan - Nutrition reviews, 2012 - academic.oup.com
… Total vitamin E and beta-tocotrienol intake was found to be associated with a significant reduction in the risk of type 2 diabetes mellitus, and there appeared to be an inverse association …
Number of citations: 141 academic.oup.com
M Idriss, MH Hodroj, R Fakhoury, S Rizk - Biomolecules, 2020 - mdpi.com
… In conclusion, the beta-tocotrienol vitamin E member was found to exhibit a promising anti-tumorigenic effect more pronounced than gamma-tocotrienol on breast cancer models in vitro. …
Number of citations: 32 www.mdpi.com
KY Chin, KL Pang, IN Soelaiman - Anti-inflammatory nutraceuticals and …, 2016 - Springer
… Delta- and beta-tocotrienol could inhibit PKC activity leading to transcriptional inhibition of c-myc and hTERT, thus reducing telomerase activity [40]. In addition, gamma-tocotrienol also …
Number of citations: 34 link.springer.com
R Ranasinghe, M Mathai, A Zulli - Biofactors, 2022 - Wiley Online Library
… Hulled and dehulled wheats (Triticum spp.,) contain beta-tocotrienol as its natural source of tocotrienol, 44 although it is doubted whether the consumption of these foods provides an …
Number of citations: 14 iubmb.onlinelibrary.wiley.com
S Fairus, RM Nor, HM Cheng, K Sundram - Nutrition journal, 2012 - Springer
Background Tocotrienols (T3) and tocopherols (T), both members of the natural vitamin E family have unique biological functions in humans. T3 are detected in circulating human …
Number of citations: 53 link.springer.com
Y Kim, S Park, YS Lee, H Jung, K Koh… - Journal of the Korean …, 2005 - koreascience.kr
… Alpha-tocopherol and gamma-tocotrienol were detected from all samples while only SRBB contained beta-tocopherol and beta-tocotrienol. SRMG showed the highest (39 g/g dry wt) …
Number of citations: 14 koreascience.kr
S Pirsa, E Banafshechin, S Amiri, A Rahimirad… - Journal of the Iranian …, 2021 - Springer
… the Alpha-tocotrienol, Beta-tocotrienol + Gamma-tocotrienol, … no ability to separate Beta-tocotrienol + Gamma-tocotrienol, … of Alpha-tocotrienol, Beta-tocotrienol + Gamma-tocotrienol, and …
Number of citations: 20 link.springer.com
KY Chin, SS Tay - Nutrients, 2018 - mdpi.com
… Subjects with MCI shared a similar difference compared to normal controls, except that no difference in beta-tocotrienol level was found. In addition, the ratios of alpha-…
Number of citations: 35 www.mdpi.com
MM Nielsen, Å Hansen - Cereal Chemistry, 2008 - Wiley Online Library
… The new method provides a baseline separation of the critical peaks of beta‐tocotrienol (β‐T3) and gamma‐tocopherol (γ‐T) within a short time of analysis. The extraction step requires …
Number of citations: 77 onlinelibrary.wiley.com
NFM Fozi, JJ Jolly, CK Hui, E Alias, CK Yong… - Sains Malays, 2021 - ukm.my
… ‘#’ indicates a significant difference with vehicle control (NC), ‘*’ with alphatocopherol (AP), ‘a’ with alpha-tocotrienol (AT) and ‘b’ with beta-tocotrienol (BT) of the same treatment period. …
Number of citations: 2 www.ukm.my

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